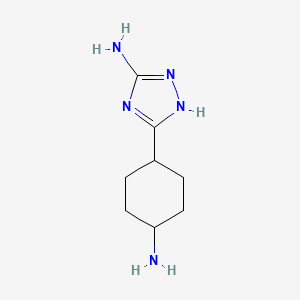

5-amino-3-(4-aminociclohexil)-1H-1,2,4-triazol

Descripción general

Descripción

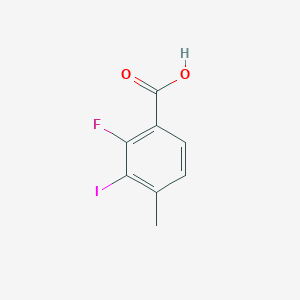

3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H15N5 and its molecular weight is 181.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Este compuesto sirve como un intermedio valioso en la síntesis de varios ingredientes farmacéuticos activos (API). Su estructura es fundamental en la construcción de moléculas con posibles efectos terapéuticos. Por ejemplo, los derivados del ácido 4-aminociclohexil acético, estrechamente relacionados con nuestro compuesto de interés, se utilizan en la síntesis de agentes farmacéuticos activos . La pureza estereoisomérica de tales intermediarios es crucial para la actividad farmacológica deseada.

Ciencia de los materiales

En la ciencia de los materiales, los derivados del compuesto se utilizan en el desarrollo de nuevos materiales. Por ejemplo, los derivados del tiofeno, que comparten una estructura heterocíclica similar, se emplean en la fabricación de diodos emisores de luz . Esto indica el potencial del 5-amino-3-(4-aminociclohexil)-1H-1,2,4-triazol en aplicaciones electrónicas y optoelectrónicas.

Química industrial

El compuesto encuentra aplicaciones en la química industrial como un bloque de construcción para entidades químicas más complejas. Su estructura robusta se puede modificar para producir sustancias con propiedades específicas requeridas en procesos industriales . La capacidad de crear isómeros cis y trans aumenta su versatilidad en la síntesis .

Ciencia ambiental

Si bien las aplicaciones directas en la ciencia ambiental no están explícitamente documentadas, los compuestos relacionados a menudo se evalúan por su impacto ambiental. Por ejemplo, el Inventario de Productos Químicos de Nueva Zelanda (NZIoC) incluye sustancias similares, lo que sugiere que nuestro compuesto también podría evaluarse para la seguridad y el cumplimiento ambiental .

Química analítica

En química analítica, compuestos como this compound se pueden utilizar como estándares o reactivos en ensayos químicos. Su estructura y reactividad bien definidas los hacen adecuados para su uso en curvas de calibración y como compuestos de referencia en diversas técnicas analíticas .

Bioquímica

En bioquímica, los derivados del compuesto se sintetizan para la investigación de vías y procesos biológicos. Por ejemplo, se ha explorado la síntesis de ácidos β-(cis-3-aminociclohexil)- y β-(trans-4-aminociclohexil)propiónico, que están relacionados estructuralmente, por su importancia bioquímica .

Propiedades

IUPAC Name |

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h5-6H,1-4,9H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBMFAZUPSFFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=NN2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250230-71-7 | |

| Record name | 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid](/img/structure/B1526692.png)

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)